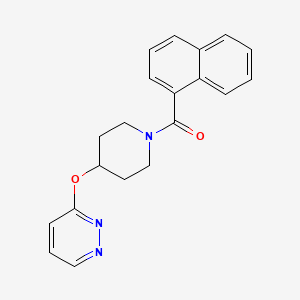
N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: is a chemical compound with the molecular formula C7H11N3O2 It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a nitro group, a methyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Isopropylation: The isopropyl group is introduced through isopropylation reactions, using isopropyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, alkylation, and isopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl and isopropyl groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products:
Reduction: Formation of N-methyl-4-amino-1-(propan-2-yl)-1H-pyrazol-3-amine.
Substitution: Formation of various substituted pyrazoles depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. The methyl and isopropyl groups can influence the compound’s lipophilicity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
N-methyl-4-nitro-1H-pyrazol-3-amine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness: N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both methyl and isopropyl groups, which can enhance its chemical stability, solubility, and potential biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
N-methyl-4-nitro-1-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)10-4-6(11(12)13)7(8-3)9-10/h4-5H,1-3H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWRGWNNPEBAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)
![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)



![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)



![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/new.no-structure.jpg)

![[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate](/img/structure/B2412163.png)
